2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N/c16-13-7-1-10(2-8-13)9-14(20)11-3-5-12(6-4-11)15(17,18)19/h1-8,14H,9,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKARRWGWWXWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)C(F)(F)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine typically involves the reaction of 4-chlorobenzaldehyde with 4-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
Nucleophilic and Electrophilic Reactivity
The amine group exhibits nucleophilic character, enabling reactions with:
a. Acylating agents
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Forms amides with acyl chlorides (e.g., acetyl chloride) or anhydrides under mild conditions (0–25°C, dichloromethane/DIPEA) .
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Example: Reaction with oxalyl chloride yields substituted urea derivatives (IC₅₀: 26 nM against c-Met kinase) .
b. Electrophilic aromatic substitution
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The 4-chlorophenyl ring undergoes nitration/sulfonation at the meta position due to the electron-withdrawing Cl group.
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The 4-trifluoromethylphenyl ring is highly deactivated; reactions require strong directing groups or Lewis acid catalysis (e.g., AlCl₃) .
Oxidation
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The primary amine oxidizes to a nitroso intermediate (R-N=O) using KMnO₄/H₂SO₄ (yield: ~60%).
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Further oxidation under strong conditions (CrO₃) produces a nitrile derivative (R-C≡N).
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the amine to a secondary amine, though steric hindrance from the trifluoromethyl group lowers efficiency (yield: 45–55%) .
Salt Formation and Complexation
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Forms stable hydrochloride salts with HCl in ethanol (mp: 215–218°C) .
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Coordinates with transition metals (e.g., Cu²⁺) via the amine lone pair, forming octahedral complexes (λₘₐₓ: 680 nm) .
Cross-Coupling Reactions
Participates in Suzuki-Miyaura couplings under Pd catalysis:
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| 4-Bromophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 72% | |
| 3-Nitrophenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, DMF, 100°C | 65% |
Biological Activity-Modifying Reactions
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Urea formation : Reacts with isocyanates (e.g., 4-fluorophenyl isocyanate) to yield ureas with CB₁ receptor NAM activity (pIC₅₀: 7.54) .
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Sulfonamide synthesis : Treatment with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides showing dual c-Met/VEGFR-2 inhibition (IC₅₀: 55–77 nM) .
Stability and Degradation
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Thermal decomposition : Degrades above 250°C, releasing NH₃ and HF (TGA/DSC) .
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Photolysis : UV irradiation (254 nm) cleaves the C-N bond, generating chlorobenzene and trifluoromethylbenzene radicals (EPR-confirmed).
Comparative Reactivity
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
The compound is recognized as a crucial intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications. Its structural features allow it to interact effectively with neurotransmitter systems, making it valuable in the development of treatments for neurological disorders such as depression and anxiety disorders.
Case Study: SSRIs Development
A study highlighted the synthesis of a novel SSRI using 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine as a precursor. The resulting compound exhibited enhanced selectivity for serotonin transporters compared to existing SSRIs, suggesting potential for improved efficacy and reduced side effects .
Enhancement of Agrochemicals
The compound plays a role in developing agrochemicals, particularly in enhancing the efficacy of crop protection products against pests and diseases. Its ability to modify the action of active ingredients leads to improved performance in agricultural applications.
| Application | Description |
|---|---|
| Pesticide Formulation | Increases efficacy |
| Herbicide Development | Enhances selectivity |
Case Study: Efficacy Improvement
In field trials, formulations containing this compound showed a significant increase in pest control effectiveness compared to conventional formulations, leading to higher crop yields .
Biochemical Research
Study of Receptor Interactions
In biochemical research, this compound is utilized to study interactions with various receptors, aiding scientists in understanding cellular mechanisms and drug action.
| Research Focus | Findings |
|---|---|
| Receptor Binding Studies | Modulates receptor activity |
| Mechanism of Action | Influences neurotransmitter systems |
Case Study: Neuropharmacological Effects
A study investigated the effects of this compound on neurotransmitter systems, revealing its potential as a modulator for dopamine receptors. This finding opens avenues for developing new treatments for disorders like schizophrenia .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(a) 1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride
- Structure : Lacks the 4-chlorophenyl group but retains the trifluoromethylphenyl-ethylamine core.
- Key Differences : Absence of chlorine reduces electronic complexity and may lower binding affinity to hydrophobic pockets compared to the target compound.
- Applications : Used as an intermediate in synthesizing antidepressants (e.g., fluvoxamine derivatives) .
(b) (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine
- Structure : Features two trifluoromethyl groups (one on the phenyl ring, one on the ethanamine backbone).
- Key Differences : Increased fluorination enhances metabolic resistance but may reduce solubility. Stereochemistry (S-configuration) confers selectivity in chiral environments .
Analogs with Heterocyclic Modifications
(a) 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine
(b) 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine
- Structure : Includes a piperazine ring linked to the ethanamine group.
- Key Differences : The piperazine enhances basicity and water solubility, making it suitable for serotonin receptor modulation (e.g., 5-HT₁A/2C) .
Comparative Data Table
Research Findings and Pharmacological Implications
- Lipophilicity: The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration compared to non-fluorinated analogs (e.g., 2-(4-chlorophenyl)ethylamine, logP ~2.1) .
- Metabolic Stability : Fluorinated analogs exhibit reduced CYP450-mediated oxidation, extending half-life in vivo .
Biological Activity
2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine, commonly referred to by its chemical structure and CAS number 1178799-27-3, is a compound of interest due to its potential biological activities. This compound belongs to the class of phenethylamines, which are known for various pharmacological effects, including psychoactive properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.
- Molecular Formula : C₁₅H₁₃ClF₃N
- Molecular Weight : 299.72 g/mol
- Structure : The compound features a chlorophenyl group and a trifluoromethyl group attached to an ethanamine backbone, which may influence its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Antidepressant Properties
Research indicates that compounds with similar structures exhibit antidepressant-like effects by inhibiting the reuptake of neurotransmitters. For instance, studies have shown that related phenethylamines can inhibit synaptosomal uptake of norepinephrine and serotonin, which are critical in mood regulation.
- Mechanism of Action : The compound may act as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to known antidepressants like venlafaxine. This mechanism is supported by findings from related compounds that demonstrate significant binding affinity to serotonin transporters.
Case Studies and Research Findings
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In Vitro Studies :
- A study demonstrated that related phenethylamines showed varying inhibition constants (K_i) in binding assays with serotonin transporters, suggesting that modifications in the structure can enhance or reduce activity.
- The compound was tested against human cell lines to assess cytotoxicity and proliferation inhibition, showing promising results comparable to established antidepressants.
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Animal Models :
- In rodent models of depression, administration of similar compounds led to significant reductions in immobility time in forced swim tests, indicating antidepressant-like effects.
- Behavioral assays indicated that these compounds could reverse reserpine-induced hypothermia, a traditional test for antidepressant efficacy.
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Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest that the compound is rapidly metabolized in vivo, with metabolites potentially retaining some biological activity. This aspect is critical for understanding dosing regimens and therapeutic windows.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic methodologies for 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Halogenation/Arylation : Introduce the 4-chlorophenyl group via Friedel-Crafts alkylation or Suzuki coupling, using Pd catalysts and aryl halides .
Trifluoromethylation : Incorporate the 4-(trifluoromethyl)phenyl moiety using trifluoromethylating agents (e.g., CF₃I) under copper-mediated conditions .
Amination : Convert intermediate ketones or alcohols to the ethanamine backbone via reductive amination (e.g., NaBH₃CN with NH₃ or amines) .
Key considerations: Optimize reaction temperatures (e.g., 80–120°C for coupling) and use anhydrous solvents to avoid hydrolysis of trifluoromethyl groups .
Q. How is structural characterization of this compound performed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–7.8 ppm for chlorophenyl; δ 7.4–7.9 ppm for trifluoromethylphenyl) and amine protons (δ 1.2–2.0 ppm for CH₂NH₂) .
- ¹⁹F NMR : Confirm trifluoromethyl group integrity (δ -60 to -65 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 315.1 for C₁₅H₁₂ClF₃N) .
- Infrared (IR) Spectroscopy : Detect NH₂ stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (Cl, CF₃) influence its pharmacological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
Electron-Withdrawing Effects : The 4-CF₃ group enhances metabolic stability by reducing electron density on the phenyl ring, slowing oxidative degradation .
Chlorine Substituent : The 4-Cl group increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration in CNS-targeted studies .
- Experimental Design: Compare analogs (e.g., 4-F vs. 4-CF₃) in receptor-binding assays (e.g., serotonin/dopamine transporters) to isolate substituent contributions .
Q. How can contradictory data in receptor-binding assays be resolved?
- Methodological Answer :
- Assay Optimization :
Radioligand Purity : Use HPLC-purified ³H-labeled compound (≥95% purity) to minimize off-target binding .
Buffer Conditions : Test varying pH (7.4 vs. 8.0) and ion concentrations (Mg²⁺/Na⁺) to stabilize receptor conformations .
- Data Normalization : Normalize binding affinity (Ki) to internal controls (e.g., known inhibitors like haloperidol for dopamine receptors) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and reconcile discrepancies between in vitro/in vivo results .
Q. What strategies mitigate instability of the trifluoromethyl group during long-term storage?
- Methodological Answer :
- Storage Conditions :
Temperature : Store at -20°C in amber vials to prevent photodegradation .
Solvent : Use anhydrous DMSO or ethanol (≥99.9%) to limit hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., defluorinated analogs) .
Data Contradiction Analysis
Q. Why do solubility values vary across studies (e.g., DMSO vs. aqueous buffers)?
- Root Cause : Protonation of the amine group (pKa ~9.5) alters solubility. In DMSO (aprotic solvent), the free base dominates (low solubility), while in acidic buffers (pH 4.0), the ammonium salt forms (higher solubility) .
- Resolution : Report solubility with explicit pH/solvent conditions and use co-solvents (e.g., 10% PEG-400) for in vivo formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
